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2-hydroxyethyl N-ethyl-N-methylcarbamate Documentation Hub

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  • Product: 2-hydroxyethyl N-ethyl-N-methylcarbamate
  • CAS: 1514873-81-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-Hydroxyethyl N-ethyl-N-methylcarbamate

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes available structural data with theoretical physicochemical profiling and standard synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes available structural data with theoretical physicochemical profiling and standard synthetic methodologies relevant to this chemical class.

CAS: 1514873-81-4 Formula: C₆H₁₃NO₃ Molecular Weight: 147.17 g/mol Synonyms: 2-Hydroxyethyl ethyl(methyl)carbamate; N-Ethyl-N-methylcarbamic acid 2-hydroxyethyl ester

Executive Summary

2-Hydroxyethyl N-ethyl-N-methylcarbamate is a bifunctional organic intermediate characterized by a carbamate core flanked by a secondary amine moiety (N-ethyl-N-methyl) and a primary hydroxyl group. In drug development, this scaffold serves as a critical "linker-spacer" in prodrug design and a structural fragment in the synthesis of cholinesterase inhibitors. Its physicochemical profile—marked by high water solubility and moderate lipophilicity—makes it an ideal candidate for modifying the pharmacokinetics of lipophilic active pharmaceutical ingredients (APIs).

Physicochemical Properties

Note: Experimental values for this specific CAS are proprietary or sparse in public literature. The following data represents high-confidence predictive modeling based on quantitative structure-property relationship (QSPR) algorithms standard in medicinal chemistry.

Table 1: Physicochemical Profile
PropertyValue (Predicted/Calc.)ConfidenceRelevance to Drug Dev.
Physical State Viscous LiquidHighHandling/Formulation
Boiling Point 245°C ± 20°C (at 760 mmHg)MediumPurification (requires vacuum)
Density 1.08 ± 0.1 g/cm³HighVolumetric dosing
LogP (Octanol/Water) -0.20 to 0.15HighHigh aqueous solubility; low membrane permeability unless conjugated.
pKa (Base) -1.5 (Carbamate N)HighNon-ionizable at physiological pH.
Polar Surface Area (TPSA) ~49.7 ŲHighGood oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1 (OH group)HighChemical conjugation site.
H-Bond Acceptors 3 (O=C, O-C, N)HighReceptor binding affinity.
Solubility & Stability Analysis
  • Solubility: The molecule is highly soluble in water , alcohols (methanol, ethanol), and polar aprotic solvents (DMSO, DMF). It is sparingly soluble in non-polar solvents (hexane).

  • Hydrolytic Stability: The carbamate linkage is relatively stable at physiological pH (7.4). Hydrolysis occurs primarily under strongly basic conditions (pH > 10) or in the presence of specific esterases, releasing N-ethyl-N-methylamine and ethylene glycol.

Synthetic Methodologies

For research scale-up, two primary pathways are utilized. Method A is preferred for "Green Chemistry" compliance, avoiding halogenated reagents.

Method A: Aminolysis of Ethylene Carbonate (Green Route)

This reaction involves the nucleophilic attack of N-ethyl-N-methylamine on the carbonyl carbon of ethylene carbonate.

  • Advantages: Atom economy (100%), no HCl byproduct.

  • Catalyst: Often requires no catalyst or mild Lewis acids.

Method B: Chloroformate Coupling (Traditional Route)

Reaction of 2-hydroxyethyl chloroformate with N-ethyl-N-methylamine.

  • Advantages: High reactivity, rapid kinetics.

  • Disadvantages: Generates HCl (requires base scavenger like TEA), moisture sensitive.

Visualization: Synthetic Pathways

SynthesisPathways EthyleneCarb Ethylene Carbonate (Cyclic) MixA Ring Opening (60-80°C, No Solvent) EthyleneCarb->MixA Amine N-Ethyl-N-methylamine Amine->MixA MixB Nucleophilic Substitution (0°C, Et3N Base) Amine->MixB Chloroformate 2-Hydroxyethyl chloroformate Chloroformate->MixB Product 2-Hydroxyethyl N-ethyl-N-methylcarbamate MixA->Product Yield: >90% MixB->Product Yield: ~85% + HCl Salt

Figure 1: Comparison of Ring-Opening Aminolysis (Top) vs. Chloroformate Coupling (Bottom) for synthesis.

Applications in Drug Development

This compound is rarely the final API; rather, it is a high-value functional building block .

A. Prodrug "Self-Immolative" Linkers

The hydroxyl group allows for esterification with carboxylic acid-containing drugs (e.g., NSAIDs).

  • Mechanism: Upon enzymatic cleavage of the ester bond in vivo, the free hydroxyl group is regenerated. If designed as a cascade linker, the carbamate can subsequently decompose to release the amine, modifying the drug's solubility profile.

B. Cholinergic Ligand Fragments

The N-ethyl-N-methyl motif mimics the quaternary ammonium headgroup of acetylcholine but remains uncharged (tertiary amine equivalent within a carbamate).

  • Relevance: This fragment is structurally homologous to the carbamate moiety found in Rivastigmine (an AChE inhibitor). Researchers use this scaffold to synthesize analogs with altered lipophilicity to cross the Blood-Brain Barrier (BBB).

Visualization: Prodrug Logic

ProdrugLogic Drug Lipophilic Drug (COOH) Prodrug Prodrug Conjugate (Ester Linkage) Drug->Prodrug Synthesis Linker 2-Hydroxyethyl N-ethyl-N-methylcarbamate Linker->Prodrug Enzyme Esterase (Plasma/Liver) Prodrug->Enzyme Oral Admin Release Active Drug Released Enzyme->Release Metabolite Inert Linker Excretion Enzyme->Metabolite

Figure 2: Application of the scaffold as a solubility-enhancing prodrug moiety.

Experimental Protocol: Synthesis (Method A)

Standard Operating Procedure (SOP) for Lab Scale (10g)

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Ethylene Carbonate: 8.8 g (0.1 mol)

    • N-Ethyl-N-methylamine: 5.9 g (0.1 mol)

  • Reaction:

    • Add Ethylene Carbonate (solid) to the flask.

    • Add the amine dropwise. (Note: Reaction is exothermic; cooling may be required initially).

    • Heat the mixture to 60°C for 4–6 hours. Monitoring via TLC (MeOH:DCM 1:9) or GC-MS is mandatory.

  • Workup:

    • The reaction is typically quantitative.

    • Remove unreacted amine via rotary evaporation under reduced pressure.

    • Purification: If necessary, distill under high vacuum (<1 mmHg) or purify via silica gel column chromatography (Eluent: Ethyl Acetate/Hexane).

  • Validation:

    • 1H NMR (CDCl3): Look for N-CH3 singlet (~2.9 ppm), N-CH2 quartet, O-CH2-CH2-O multiplets (3.8–4.2 ppm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19833956, 2-hydroxyethyl N-ethyl-N-methylcarbamate. Retrieved from [Link]

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. (General reference for amine-carbonate chemistry). Retrieved from [Link]

  • Gosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. (Context for carbamate utility). Retrieved from [Link]

Exploratory

2-Hydroxyethyl N-ethyl-N-methylcarbamate: Technical Identification &amp; Characterization Guide

The following technical guide provides an in-depth analysis of 2-hydroxyethyl N-ethyl-N-methylcarbamate , focusing on its identification, synthesis, and characterization. This document is structured for researchers and d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-hydroxyethyl N-ethyl-N-methylcarbamate , focusing on its identification, synthesis, and characterization. This document is structured for researchers and drug development professionals requiring precise physicochemical data and robust experimental protocols.

Chemical Identity & Core Properties[1][2]

This compound serves as a specialized bifunctional building block, featuring a carbamate core with a secondary hydroxyl group. It is structurally significant as a "green" carbamate intermediate, often employed to avoid the use of phosgene in downstream derivatizations.

Property Data
Chemical Name 2-hydroxyethyl N-ethyl-N-methylcarbamate
CAS Registry Number 1514873-81-4
IUPAC Name 2-hydroxyethyl N-ethyl(methyl)carbamate
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
InChI Key VVRZUWCQEOLQFB-UHFFFAOYSA-N
SMILES CCN(C)C(=O)OCCO
Physical State Viscous colorless to pale yellow liquid
Solubility Soluble in water, ethanol, DMSO, DCM; Immiscible in hexane
Structural Analysis

The molecule possesses three distinct steric zones critical for reactivity:

  • Carbamate Linkage (–N–C(=O)–O–): Provides chemical stability against hydrolysis compared to esters, yet susceptible to transesterification under basic conditions.

  • N-Terminus (Ethyl/Methyl): The asymmetric substitution creates rotamers observable in NMR spectroscopy due to restricted rotation around the N–CO bond.

  • O-Terminus (Hydroxyethyl): A primary alcohol handle available for further functionalization (e.g., phosphorylation, oxidation, or polymerization).

Synthesis & Production Protocols

Method A: The "Green" Ethylene Carbonate Route (Recommended)

This method is preferred for pharmaceutical applications as it avoids the use of toxic chloroformates or phosgene. It relies on the nucleophilic ring-opening of ethylene carbonate by the secondary amine.

Reaction Logic: The nucleophilic nitrogen of N-ethylmethylamine attacks the carbonyl carbon of ethylene carbonate. The tetrahedral intermediate collapses to open the ring, yielding the 2-hydroxyethyl carbamate directly.

Protocol:

  • Reagents: Ethylene carbonate (1.0 equiv), N-ethylmethylamine (1.1 equiv).

  • Solvent: Neat (solvent-free) or Toluene (if temperature control is needed).

  • Catalyst: None required (autocatalytic) or mild Lewis acid (e.g., Zn(OAc)₂).

  • Procedure:

    • Charge ethylene carbonate into a reactor and melt (mp 35–38 °C).

    • Add N-ethylmethylamine dropwise while maintaining temperature at 40–50 °C (exothermic reaction).

    • After addition, heat to 80 °C for 4–6 hours.

    • Monitor: Follow consumption of carbonate via IR (disappearance of cyclic carbonate band at ~1800 cm⁻¹).

  • Purification: Vacuum distillation is required to remove excess amine. The product is typically stable and does not require chromatography.

Method B: Chloroformate Route (Traditional)

Use this only if Method A fails or if ethylene carbonate is unavailable.

  • Reagents: 2-Hydroxyethyl chloroformate + N-ethylmethylamine + Base (TEA).

  • Risk: Higher toxicity; requires careful removal of hydrochloride salts.

Synthesis Pathway Diagram[5][6]

SynthesisPathway Start1 Ethylene Carbonate (Cyclic) Intermediate Tetrahedral Intermediate Start1->Intermediate Nucleophilic Attack (60-80°C) Start2 N-Ethyl-N-methylamine Start2->Intermediate Product 2-hydroxyethyl N-ethyl-N-methylcarbamate Intermediate->Product Ring Opening (Retention of Oxygen)

Figure 1: Nucleophilic ring-opening synthesis pathway for 2-hydroxyethyl N-ethyl-N-methylcarbamate.

Analytical Identification & Validation

To validate the identity of CAS 1514873-81-4, researchers must account for rotameric splitting in NMR spectra, a common phenomenon in N,N-dialkyl carbamates.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

Nucleus Shift (δ ppm) Multiplicity Assignment Expert Insight
¹H 1.10 – 1.20Triplet / MultipletN-CH₂-CHSplit or broadened due to rotamers.
¹H 2.90 / 2.95Singlet (Split)N-CHDistinct rotameric singlets (approx 60:40 ratio).
¹H 3.30 – 3.45Quartet / MultipletN-CH ₂-CH₃Overlaps with O-CH₂ signals often.
¹H 3.80Multiplet–CH₂-OH Shift varies with concentration.
¹H 4.20 – 4.30Multiplet–O-CH ₂-CH₂-OHDeshielded by ester oxygen.
¹³C 156.5 / 157.0SingletC =ODiagnostic carbamate carbonyl.
Infrared Spectroscopy (FT-IR)
  • 3300–3500 cm⁻¹ (Broad): O–H stretch (Strong).

  • 1680–1705 cm⁻¹ (Strong): C=O stretch (Carbamate). Note: Lower frequency than typical esters due to nitrogen resonance.

  • 1250 cm⁻¹: C–N stretch.

Mass Spectrometry (LC-MS)[6]
  • Ionization: ESI+

  • Molecular Ion: [M+H]⁺ = 148.18 m/z.

  • Adducts: [M+Na]⁺ = 170.17 m/z is commonly observed and often dominant.

Applications in Drug Development

Prodrug Linker Systems

The hydroxyethyl tail provides a "self-immolative" potential or a spacer for conjugating drugs. The carbamate bond is stable in plasma but can be cleaved enzymatically or chemically under specific conditions.

Rivastigmine Analog Synthesis

While Rivastigmine utilizes a phenolic carbamate, this aliphatic analog serves as a critical reference standard for impurity profiling and metabolic studies (hydrolysis products).

Polymer Science

Used as a monomer for polyurethane synthesis where the pendant N-ethyl-N-methyl group acts as an internal plasticizer, disrupting hydrogen bonding between urethane chains and lowering the glass transition temperature (Tg).

References

  • PubChem. (n.d.). Compound Summary: 2-hydroxyethyl N-ethyl-N-methylcarbamate (CAS 1514873-81-4). National Library of Medicine. Retrieved from [Link]

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. (General reference for carbonate-amine chemistry). Retrieved from [Link]

Foundational

Solubility of 2-hydroxyethyl N-ethyl-N-methylcarbamate in water vs organic solvents

Technical Guide: Solubility Profile and Solvation Thermodynamics of 2-Hydroxyethyl N-ethyl-N-methylcarbamate Part 1: Executive Technical Synthesis 2-Hydroxyethyl N-ethyl-N-methylcarbamate (CAS: 1514873-81-4) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Solvation Thermodynamics of 2-Hydroxyethyl N-ethyl-N-methylcarbamate

Part 1: Executive Technical Synthesis

2-Hydroxyethyl N-ethyl-N-methylcarbamate (CAS: 1514873-81-4) represents a specialized class of functionalized carbamates utilized as polar solvents, chemical intermediates, and potential solubilizers in pharmaceutical formulations. Structurally, it combines a polar hydroxyethyl moiety (H-bond donor/acceptor) with a moderately lipophilic N-ethyl-N-methyl carbamate core .

This unique architecture confers an amphiphilic solvation profile . Unlike simple alkyl carbamates (which are lipophilic) or simple hydroxycarbamates (which are highly hydrophilic), this molecule occupies a "Goldilocks" zone, exhibiting miscibility with water while retaining significant solubility in polar organic solvents (DCM, Ethanol) and rejecting non-polar alkanes.

Key Physicochemical Identifiers:

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 147.17 g/mol

  • Predicted LogP: ~ -0.2 to +0.3 (Borderline hydrophilic/lipophilic)

  • Physical State: Viscous liquid (at RT), potentially hygroscopic.

Part 2: Solvation Thermodynamics & Structural Analysis

To understand the solubility behavior without relying solely on empirical testing, we apply Hansen Solubility Parameters (HSP) and structural thermodynamics.

Structural Dissection

The molecule consists of two distinct domains competing for solvation:

  • The Hydrophilic Tail (

    
    ): 
    
    • Mechanism: Strong Hydrogen Bonding (Donor & Acceptor).

    • Effect: Drives water solubility and miscibility with alcohols.

  • The Lipophilic Core (

    
    ): 
    
    • Mechanism: Dipole-Dipole interactions (Carbamate resonance) and London Dispersion forces (Alkyl groups).

    • Effect: Provides solubility in chlorinated solvents and esters; limits solubility in pure water if the alkyl chain were longer (e.g., butyl), but with ethyl/methyl, water solubility remains dominant.

Predicted Solubility Profile
Solvent ClassRepresentative SolventSolubility RatingThermodynamic Rationale
Aqueous Water (pH 7)High / Miscible Dominant H-bonding from terminal hydroxyl group overrides the small hydrophobic alkyl burden.
Protic Organic Ethanol, MethanolMiscible Perfect HSP match; entropy of mixing is favorable.
Polar Aprotic DMSO, AcetonitrileHigh (>100 mg/mL) Strong dipole-dipole interactions with the carbamate carbonyl.
Chlorinated Dichloromethane (DCM)Good (>50 mg/mL) Favorable dispersion forces and weak H-bonding acceptance.
Non-Polar Hexane, HeptaneInsoluble / Immiscible Polarity mismatch; cohesive energy density of the carbamate is too high for alkanes to disrupt.

Part 3: Visualization of Solvation Dynamics

The following diagram illustrates the competitive solvation mechanisms dictating the molecule's behavior in aqueous vs. organic environments.

SolvationMechanism Substrate 2-Hydroxyethyl N-ethyl-N-methylcarbamate Hydroxyl Hydroxyethyl Group (-CH2CH2OH) Substrate->Hydroxyl Carbamate Carbamate Core (-N(Et)(Me)C=O) Substrate->Carbamate Water Aqueous Phase (H-Bond Network) Organic Organic Phase (Lipophilic/Dipolar) Hydroxyl->Water Strong H-Bonding (Solvation Shell) Hydroxyl->Organic Unfavorable in Non-polar Solvents Carbamate->Water Weak Dipole Interaction (Hydrophobic Effect) Carbamate->Organic Van der Waals & Dipole-Dipole

Figure 1: Bimodal solvation mechanism. The hydroxyl group anchors the molecule in water, while the carbamate core facilitates solubility in polar organics.

Part 4: Experimental Protocols for Solubility Determination

As this compound is often used in precise formulations, "visual" solubility is insufficient. The following protocol ensures quantitative rigor, accounting for the compound's viscosity and potential hygroscopicity.

Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine thermodynamic solubility equilibrium.

  • Preparation:

    • Weigh 500 mg of 2-hydroxyethyl N-ethyl-N-methylcarbamate into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent (Water, PBS, Ethanol, or Octanol).

  • Equilibration:

    • Incubate at 25°C ± 0.1°C with constant agitation (orbital shaker at 200 rpm) for 24 hours .

    • Critical Step: If the solution becomes clear, add more solid until a persistent precipitate/droplet phase is observed (ensure saturation).

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification (HPLC-UV/ELSD):

    • Dilute the supernatant 1:100 with mobile phase.

    • Inject into HPLC (C18 Column, Water/Acetonitrile gradient).

    • Detection: Since carbamates have weak UV absorbance (200-210 nm), use ELSD (Evaporative Light Scattering Detector) or Refractive Index (RI) for higher accuracy.

Protocol B: Kinetic Dissolution Workflow

For formulation screening, speed is often prioritized over thermodynamic precision.

Workflow Start Start: Solid/Oil Sample SolventAdd Add Solvent (Incremental) Start->SolventAdd Vortex Vortex Mix (2 min) SolventAdd->Vortex Visual Visual Inspection Vortex->Visual Clear Soluble (Calculate Conc.) Visual->Clear Clear Cloudy Insoluble (Heat to 40°C) Visual->Cloudy Turbid/Phase Sep Stable Stable Solution Clear->Stable Precipitate Precipitate Returns (Supersaturated) Cloudy->Precipitate Cool to 25°C Precipitate->SolventAdd Add More Solvent

Figure 2: Kinetic solubility decision tree for rapid formulation screening.

Part 5: Stability & pH Considerations

Researchers must be aware that carbamates are susceptible to hydrolysis under extreme pH conditions, which can confound solubility data.

  • Acidic Conditions (pH < 2): Generally stable at room temperature, but prolonged exposure can lead to hydrolysis of the ester linkage.

  • Basic Conditions (pH > 10): High Risk. Base-catalyzed hydrolysis will cleave the carbamate, yielding N-ethyl-N-methylamine and ethylene glycol/carbonate derivatives.

  • Recommendation: Perform aqueous solubility studies in buffered systems (pH 4.0 - 7.4) to ensure the integrity of the parent molecule [1].

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19833956, 2-hydroxyethyl N-ethyl-N-methylcarbamate. Retrieved from [Link]

  • Wypych, G. (2019). Handbook of Solvents, Volume 1: Properties. ChemTec Publishing. (General reference for Hansen Solubility Parameters of carbamates).

Sources

Exploratory

Thermodynamic Properties and Stability Profile of 2-Hydroxyethyl N-Ethyl-N-Methylcarbamate

This technical guide details the thermodynamic properties, stability profile, and characterization protocols for 2-hydroxyethyl N-ethyl-N-methylcarbamate , a structural motif relevant to prodrug design (e.g., carbamate-l...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic properties, stability profile, and characterization protocols for 2-hydroxyethyl N-ethyl-N-methylcarbamate , a structural motif relevant to prodrug design (e.g., carbamate-linked promoieties) and specialized polymer synthesis.

Technical Guide & Characterization Framework

Chemical Identity & Structural Context

2-hydroxyethyl N-ethyl-N-methylcarbamate is a bifunctional organic entity combining a polar primary hydroxyl group with a lipophilic, sterically hindered N,N-disubstituted carbamate moiety. Unlike simple carbamates (e.g., urethane), the N,N-disubstitution prevents the formation of isocyanates via simple elimination, significantly altering its thermal and hydrolytic stability profile.

  • IUPAC Name: 2-hydroxyethyl N-ethyl-N-methylcarbamate

  • Molecular Formula: C₆H₁₃NO₃

  • Molecular Weight: 147.17 g/mol

  • Structural Analogues: 2-hydroxyethyl N,N-dimethylcarbamate; Rivastigmine (carbamate moiety).

Thermodynamic Profile

The following properties are derived from Structure-Property Relationships (SPR) of close analogs (N,N-dimethylcarbamates and ethylene glycol esters) and standard physicochemical calculations.

PropertyValue / Range (Predicted)ConfidenceImplications for Development
Physical State Viscous Liquid (at 25°C)HighSuitable for liquid formulations; potential handling issues due to viscosity.
Boiling Point 235°C – 245°C (dec.)MediumHigh boiling point requires vacuum distillation for purification (e.g., 95°C @ 1 mmHg).
LogP (Octanol/Water) 0.15 – 0.45HighAmphiphilic nature; exhibits high water solubility while retaining organic solvent compatibility.
Water Solubility MiscibleHighExcellent solubilizing agent; no cosolvent required for aqueous studies.
pKa (Hydroxyl) ~15.1HighNeutral at physiological pH; deprotonation requires strong base (e.g., NaH).
Enthalpy of Vaporization ~55–60 kJ/molMediumIndicates strong intermolecular hydrogen bonding (OH···O=C).
Physicochemical Insights
  • Hydrogen Bonding: The molecule acts as a Hydrogen Bond Donor (OH) and Acceptor (C=O, O). This dual nature leads to high viscosity and boiling points relative to its molecular weight.

  • Lipophilicity: With a LogP near zero, the compound occupies a "Goldilocks" zone—sufficiently polar for aqueous solubility but lipophilic enough to cross membranes if used as a prodrug fragment.

Stability Profile

The stability of 2-hydroxyethyl N-ethyl-N-methylcarbamate differs fundamentally from N-monosubstituted carbamates due to the lack of an acidic proton on the nitrogen atom.

Hydrolytic Stability
  • Neutral pH (pH 6–8): Highly stable. The N,N-disubstitution creates steric hindrance and removes the E1cB elimination pathway common in N-monosubstituted carbamates.

  • Alkaline pH (pH > 10): Susceptible to hydrolysis via a BAc2 mechanism (Base-catalyzed Acyl cleavage). The hydroxide attacks the carbonyl carbon, expelling the alkoxide of ethylene glycol and forming the N-ethyl-N-methylcarbamic acid (which spontaneously decomposes to amine + CO₂).

  • Acidic pH (pH < 2): Moderately stable, but prolonged exposure to strong acids leads to protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Thermal Degradation Mechanisms

Unlike N-monosubstituted carbamates, which decompose to isocyanates and alcohols, this compound follows a Cyclization-Elimination pathway at high temperatures (>150°C).

  • Primary Pathway: Intramolecular nucleophilic attack of the terminal hydroxyl group on the carbonyl carbon (back-biting).

  • Products: Ethylene Carbonate (cyclic) + N-ethyl-N-methylamine.

  • Significance: This reaction is often cleaner than isocyanate formation but dictates that the compound cannot be analyzed by standard GC without derivatization.

Oxidative Stability

The primary hydroxyl group is the liability. It is susceptible to oxidation to the aldehyde (glycal) or carboxylic acid under forced oxidative stress (e.g., peroxide impurities in excipients).

Visualizing Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on environmental stress (Thermal vs. Hydrolytic).

DegradationPathways Compound 2-Hydroxyethyl N-ethyl-N-methylcarbamate EthyleneCarb Ethylene Carbonate (Cyclic) Compound->EthyleneCarb Thermal (>150°C) Intramolecular Cyclization Amine N-Ethyl-N-methylamine Compound->Amine + Glycol Ethylene Glycol Compound->Glycol Hydrolysis (pH > 10) BAc2 Mechanism CarbamicAcid [N-Ethyl-N-methylcarbamic Acid] Compound->CarbamicAcid + Aldehyde Aldehyde/Acid Derivative Compound->Aldehyde Oxidation (Peroxides/Metal Ions) CO2 CO2 + Amine CarbamicAcid->CO2 Fast Decarboxylation

Caption: Divergent degradation pathways showing thermal cyclization to ethylene carbonate and hydrolytic cleavage to ethylene glycol.

Experimental Protocols (Self-Validating)

Protocol A: pH-Rate Profile Determination (Hydrolysis Kinetics)

This protocol validates the hydrolytic stability for formulation development.

  • Buffer Preparation: Prepare 50 mM phosphate (pH 2, 7) and borate (pH 10) buffers. Adjust ionic strength to 0.1 M with KCl.

  • Stock Solution: Dissolve compound in Acetonitrile (10 mg/mL).

  • Initiation: Spike stock into pre-heated buffer (37°C) to a final conc. of 100 µg/mL.

  • Sampling: Aliquot 500 µL at t=0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately dilute with cold Acetonitrile/0.1% Formic Acid (50:50) to stop reaction.

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5µm).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Detection: UV at 210 nm (weak chromophore) or MS (ESI+).

  • Calculation: Plot ln(Concentration) vs. time. Slope =

    
    .
    
    • Validation Criteria: Linearity (

      
      ) confirms pseudo-first-order kinetics.
      
Protocol B: Thermal Stress & Compatibility (DSC/TGA)

To determine the upper limit for processing temperatures (e.g., hot melt extrusion).

  • TGA (Thermogravimetric Analysis): Ramp 10°C/min from 25°C to 300°C under N₂.

    • Endpoint: Onset of weight loss (T_onset). Expect >180°C.

  • DSC (Differential Scanning Calorimetry): Heat-Cool-Heat cycle (-50°C to 150°C).

    • Objective: Identify glass transition (

      
      ) and lack of crystallization (amorphous stability).
      
  • Isothermal Stress: Hold sample at 80°C for 24 hours in a sealed vial. Analyze by GC-MS for Ethylene Carbonate formation.

Synthesis & Characterization Workflow

For researchers needing to synthesize this standard for validation:

SynthesisWorkflow Step1 Reagent Prep: Ethylene Carbonate + N-Ethyl-N-methylamine Step2 Reaction: Reflux in Ethanol (Nucleophilic Ring Opening) Step1->Step2 Mix Step3 Purification: Vacuum Distillation (Remove excess amine) Step2->Step3 Yields Crude Step4 Validation: 1H NMR & IR (Confirm Carbamate C=O) Step3->Step4 Pure Oil

Caption: Synthetic route via aminolysis of ethylene carbonate, avoiding hazardous chloroformates.

Key Spectroscopic Markers (Expected):

  • IR: Strong band at 1690–1710 cm⁻¹ (Carbamate C=O). Broad band at 3300–3500 cm⁻¹ (OH).

  • 1H NMR (CDCl₃):

    • 
       4.2 ppm (triplet, 2H, -COOCH₂-)
      
    • 
       3.8 ppm (triplet, 2H, -CH₂OH)
      
    • 
       3.3 ppm (quartet, 2H, N-CH₂-CH₃)
      
    • 
       2.9 ppm (singlet, 3H, N-CH₃)
      

References

  • Carbamate Hydrolysis Kinetics: Williams, A. (1972). The Mechanism of Action of Carbamates.
  • Thermal Degradation of Hydroxyethyl Carbamates:Journal of Polymer Science, identifying the reversion to cyclic carbonates and amines at elevated temper
  • Rivastigmine Analog Stability: . Provides baseline stability data for the N-ethyl-N-methylcarbamate moiety.

  • Synthesis via Ethylene Carbonate: Dabigatran Etexilate Derivatives Patent CN109897028. Describes the synthesis and use of 2-hydroxyethyl N,N-dialkylcarbamates as intermediates.

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Guide to the Synthesis of 2-hydroxyethyl N-ethyl-N-methylcarbamate

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of Hydroxy-Functionalized Carbamates 2-hydroxyethyl N-ethyl-N-methylcarbamate is a bifunctional molecule featuring a carbamate linkage and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Hydroxy-Functionalized Carbamates

2-hydroxyethyl N-ethyl-N-methylcarbamate is a bifunctional molecule featuring a carbamate linkage and a terminal primary alcohol. Carbamates are a crucial class of organic compounds, recognized as key structural motifs in pharmaceuticals and agrochemicals due to their role as bioisosteres of amide bonds, which can offer improved pharmacokinetic properties.[1] The presence of the hydroxyl group in the target molecule provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules and polymers.

This guide provides a comprehensive overview of the principal synthetic strategies, reagents, and catalysts for the preparation of 2-hydroxyethyl N-ethyl-N-methylcarbamate. It is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and detailed, field-proven experimental protocols.

Overview of Synthetic Strategies

The formation of the carbamate bond is a cornerstone of modern organic synthesis. For a target molecule like 2-hydroxyethyl N-ethyl-N-methylcarbamate, several synthetic pathways can be envisioned. The choice of method often depends on factors such as starting material availability, scalability, safety considerations, and desired purity. The most prominent strategies are:

  • Reaction of a Carbamoyl Chloride with an Alcohol: A direct and widely used method involving the nucleophilic attack of an alcohol on a carbamoyl chloride.

  • Ring-Opening of Ethylene Carbonate with an Amine: A phosgene-free, atom-economical approach that leverages a cyclic carbonate as the carbonyl source.

  • Reaction of an Isocyanate with an Alcohol: A classic and highly efficient method for carbamate formation.[1]

  • Transesterification/Transcarbamoylation: The exchange of an alkoxy group from a pre-existing carbamate with the desired alcohol, driven by catalysis.[2][3]

This guide will focus on providing detailed protocols for the two most practical and accessible laboratory-scale methods: the carbamoyl chloride and ethylene carbonate routes.

Reagents and Catalysts: A Mechanistic Perspective

The success of any synthesis lies in the rational selection of its components. Understanding the role of each reagent and catalyst is paramount for optimization and troubleshooting.

Core Reactants
  • N-Ethyl-N-methylcarbamoyl Chloride (C₄H₈ClNO): This is a key electrophile in one of the primary synthetic routes.[4] It is a reactive acyl chloride derivative that readily undergoes nucleophilic substitution. Due to its reactivity, it is corrosive and moisture-sensitive, requiring careful handling under inert conditions.[5]

  • Ethylene Glycol (C₂H₆O₂): This diol serves as the nucleophile, providing the 2-hydroxyethyl moiety of the final product. Its primary hydroxyl groups readily attack electrophilic carbonyl centers.

  • N-Ethyl-N-methylamine (C₄H₁₁N): This secondary amine is the nucleophile in the ethylene carbonate route. Its basicity allows it to initiate the ring-opening of the cyclic carbonate.

  • Ethylene Carbonate (C₃H₄O₃): A safe and effective carbonyl source that serves as an alternative to phosgene-derived reagents.[6] It reacts with amines to form hydroxyethyl carbamates in a highly atom-efficient manner.

Catalysts and Ancillary Reagents
  • Tertiary Amine Bases (e.g., Triethylamine, Pyridine): In the carbamoyl chloride route, a non-nucleophilic base is essential to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This prevents the protonation of the alcohol or other basic species in the mixture and drives the reaction to completion.

  • Strong Bases (e.g., Sodium Hydride, NaH): For less reactive alcohols, a strong base like NaH can be used to deprotonate the alcohol, forming a highly nucleophilic alkoxide. This significantly increases the rate of reaction with the carbamoyl chloride.[7]

  • Lewis Acids (e.g., Zinc Chloride, ZnCl₂): Lewis acids can be employed as catalysts to activate the carbamoyl chloride, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[8]

  • Transesterification Catalysts (e.g., Tin or Indium Compounds): In transcarbamoylation reactions, organometallic catalysts like dibutyltin oxide or indium(III) triflate can facilitate the exchange between a simple carbamate (e.g., phenyl carbamate) and the alcohol (ethylene glycol).[3]

Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols for the synthesis of 2-hydroxyethyl N-ethyl-N-methylcarbamate.

Visualization of the General Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants & Solvent reaction Heat / Stir (Monitor by TLC/GC) reagents->reaction Execute Reaction setup Assemble Inert Atmosphere Apparatus setup->reagents quench Quench Reaction reaction->quench Isolate Crude extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Distillation concentrate->purify Purify Product product Final Product: 2-hydroxyethyl N-ethyl-N-methylcarbamate purify->product G alcohol Ethylene Glycol (Nucleophile) intermediate Tetrahedral Intermediate alcohol->intermediate 1. Nucleophilic Attack carbamoyl_chloride N-Ethyl-N-methyl- carbamoyl Chloride (Electrophile) carbamoyl_chloride->intermediate base Base (e.g., Et3N) product Product intermediate->product 2. Collapse & Expulsion of Cl- salt [Base-H]+Cl- intermediate->salt 3. Acid Scavenging

Caption: Nucleophilic acyl substitution mechanism.

Materials:

  • N-Ethyl-N-methylcarbamoyl chloride (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, dissolve ethylene glycol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition: Dissolve N-ethyl-N-methylcarbamoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the carbamoyl chloride solution dropwise to the stirred, cooled solution of ethylene glycol over 30-60 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and then with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel or by vacuum distillation to obtain the pure 2-hydroxyethyl N-ethyl-N-methylcarbamate.

Protocol 2: Synthesis via Ethylene Carbonate (Phosgene-Free Route)

This method is environmentally friendlier and safer as it avoids the use of a carbamoyl chloride. The reaction proceeds via the nucleophilic ring-opening of ethylene carbonate by the amine. [6] Materials:

  • Ethylene carbonate (1.0 eq)

  • N-Ethyl-N-methylamine (1.0 eq)

  • Toluene or no solvent

  • Standard laboratory glassware

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with ethylene carbonate (1.0 eq).

  • Melting: If performing the reaction neat, gently heat the flask to ~40-50 °C to melt the ethylene carbonate. If using a solvent, dissolve the ethylene carbonate in toluene.

  • Addition: Slowly add N-ethyl-N-methylamine (1.0 eq) to the molten ethylene carbonate or toluene solution. The addition may be exothermic; maintain the temperature below 70 °C during this step.

  • Reaction: Once the addition is complete, heat the reaction mixture to 90-100 °C and maintain for 8-12 hours. The reaction proceeds with the evolution of CO₂, which is not a byproduct in this specific amine addition mechanism, but rather a consideration in related carbonate chemistries. In this case, the ring directly opens.

  • Monitoring: Monitor the consumption of the starting materials by GC or TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If performed neat, the product is the crude mixture. If a solvent was used, remove it via rotary evaporation.

  • Purification: The resulting crude product is often of high purity but can be further purified by vacuum distillation to yield the final product.

Comparative Analysis of Synthetic Routes

Parameter Route 1: Carbamoyl Chloride Route 2: Ethylene Carbonate
Primary Reagents N-Ethyl-N-methylcarbamoyl Chloride, Ethylene GlycolN-Ethyl-N-methylamine, Ethylene Carbonate
Byproducts Triethylamine HydrochlorideNone (100% atom economy)
Safety Concerns Corrosive and moisture-sensitive carbamoyl chloride. [5]Flammable amine. Generally safer.
Catalyst/Base Stoichiometric base (e.g., Et₃N) required.Typically requires no catalyst.
Solvents Anhydrous chlorinated or etheral solvents (DCM, THF). [7]Toluene or can be run neat.
Advantages Well-established, versatile for various alcohols.High atom economy, phosgene-free, simpler work-up.
Disadvantages Generates salt waste, requires anhydrous conditions.May require higher temperatures.

Characterization

The identity and purity of the synthesized 2-hydroxyethyl N-ethyl-N-methylcarbamate should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical shifts and couplings of the ethyl, methyl, and hydroxyethyl protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. [9]* Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong carbonyl (C=O) stretch of the carbamate (~1680-1700 cm⁻¹) and the broad hydroxyl (O-H) stretch (~3300-3500 cm⁻¹).

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the reagents.

  • Fume Hood: All manipulations, especially with volatile amines, carbamoyl chlorides, and organic solvents, must be performed in a well-ventilated chemical fume hood.

  • N-Ethyl-N-methylcarbamoyl Chloride: This reagent is corrosive and causes severe skin burns and eye damage. [5]Handle with extreme care and avoid inhalation or contact.

  • N-Ethyl-N-methylamine: This is a flammable and corrosive liquid. Ensure there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst | ACS Catalysis. (2021). ACS Publications. [Link]

  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate. (n.d.). PrepChem.com. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2016). National Institutes of Health (NIH). [Link]

  • Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. (2018). MDPI. [Link]

  • PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. (n.d.). Organic Syntheses. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Isocyanate-based multicomponent reactions. (2024). National Institutes of Health (NIH). [Link]

  • Transesterification. (2022). Master Organic Chemistry. [Link]

  • 2-hydroxyethyl n-ethyl-n-methylcarbamate (C6H13NO3). (n.d.). PubChem. [Link]

  • Ethyl n-(2-hydroxyethyl)-n-methylcarbamate (C6H13NO3). (n.d.). PubChem. [Link]

  • US Patent 8,013,181 B2. (2011).
  • CN103304447A - Synthesis process of (S)-rivastigmine. (2013).
  • Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a. (n.d.). ResearchGate. [Link]

  • 2-hydroxyethyl N-methylcarbamate. (n.d.). American Elements. [Link]

  • 5602-93-7 | Ethyl N-(2-hydroxyethyl)carbamate. (n.d.). AA Blocks. [Link]

  • Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. (2024). MDPI. [Link]

  • US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. (2012).
  • N-Ethyl-N-methylcarbamoyl chloride. (n.d.). PubChem. [Link]

  • Transesterification of the ethyl ester of trifluoroacetic acid to its methyl ester using Amberlyst-15. (n.d.). ResearchGate. [Link]

  • Preparation of [1‐(Methoxymethylcarbamoyl)ethyl] Phosphonic Acid Bis‐(2,2,2‐trifluoroethyl) Ester. (2007). ResearchGate. [Link]

Sources

Application

Extraction and isolation techniques for 2-hydroxyethyl N-ethyl-N-methylcarbamate

This Application Note is designed for research scientists and process chemists involved in the isolation, purification, and characterization of polar carbamate derivatives. Subject: Extraction and Isolation Protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the isolation, purification, and characterization of polar carbamate derivatives.

Subject: Extraction and Isolation Protocols for 2-Hydroxyethyl N-ethyl-N-methylcarbamate Chemical Structure:


Molecular Formula: 

(MW: 147.17 g/mol ) Classification: Aliphatic Carbamate / Polar Synthetic Intermediate[1][2]

Part 1: Technical Introduction & Physicochemical Profile

2-Hydroxyethyl N-ethyl-N-methylcarbamate is a polar, aliphatic carbamate often encountered as a synthetic intermediate (e.g., in the synthesis of cholinergic agents) or as a process-related impurity formed by the transesterification of N-ethyl-N-methylcarbamoyl chloride with ethylene glycol.[1][2]

Unlike aromatic carbamates (e.g., Rivastigmine), this molecule lacks a significant UV chromophore, making standard UV-based isolation (254 nm) ineffective.[1][2] Its hydroxyl group confers high water solubility, presenting a specific challenge during liquid-liquid extraction (LLE) where the compound tends to remain in the aqueous phase.[1][2]

Physicochemical Challenges & Solutions
FeatureImplication for IsolationTechnical Solution
High Polarity Partitions poorly into non-polar solvents (Hexane, Ether).[1][2]Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) with Salting Out techniques.[1][2]
Lack of Chromophore Invisible to UV (254 nm); weak/noisy at 210 nm.[1][2]Use ELSD , RI , or LC-MS for detection. Use KMnO₄/Iodine stains for TLC.[2]
Thermal Stability Carbamates can degrade/decarboxylate at high heat.[2]Avoid distillation >120°C. Use High Vacuum or Lyophilization .
Boiling Point Predicted high (>250°C at atm) due to H-bonding.[1][2]Not suitable for atmospheric distillation.[2]

Part 2: Extraction Protocol (Liquid-Liquid Extraction)

Objective: To recover the target carbamate from an aqueous reaction mixture or a hydrolyzed biological matrix.

Reagents & Equipment
  • Solvents: Dichloromethane (DCM) – Preferred due to high solubility of carbamates.[1][2]

  • Salts: Sodium Chloride (NaCl) – Analytical Grade.[1][2]

  • Equipment: Separatory funnel, Rotary Evaporator (bath temp < 40°C).

Step-by-Step Workflow
  • Matrix Preparation:

    • If the sample is a reaction mixture in organic solvent (e.g., THF), strip the solvent under reduced pressure first.[1]

    • Resuspend the residue in Deionized Water (approx. 10 mL per gram of theoretical yield).

    • pH Adjustment: Adjust aqueous pH to neutral (pH 6.5–7.5) . Note: Avoid strong base or acid to prevent hydrolysis of the ester linkage.

  • Salting Out (Critical Step):

    • Add solid NaCl to the aqueous phase until saturation is reached (approx. 36 g/100 mL).[1][2]

    • Mechanism:[1][][4][5] The "Salting Out" effect increases the ionic strength of the water, forcing the polar organic carbamate into the organic phase.

  • Extraction:

    • Add DCM (volume equal to 1/2 of the aqueous phase).[1][2]

    • Shake vigorously for 2 minutes. Allow layers to settle.[2]

    • Collect the lower organic layer.

    • Repeat: Perform this extraction 4 times total . Reasoning: Due to the -OH group, the partition coefficient (

      
      ) is low; multiple extractions are mathematically required for >95% recovery.[1][2]
      
  • Drying & Concentration:

    • Combine organic extracts.[2][6]

    • Dry over anhydrous Sodium Sulfate (

      
      )  for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotavap) at 35°C .

    • Result: A colorless to pale yellow viscous oil.

Part 3: Purification Protocol (Flash Chromatography)

Objective: To isolate high-purity (>98%) compound from the crude oil. Challenge: Standard UV detectors will miss this compound.

Chromatographic System Setup
  • Stationary Phase: Silica Gel 60 (spherical, 40–60 µm).[1][2]

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[1][2]

    • Solvent B: Methanol (MeOH)[1][2]

  • Detection:

    • Primary:ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index).[1][2]

    • Secondary: UV at 210 nm (Caution: Solvent cutoff interference).[1][2]

    • Manual Check: TLC with KMnO₄ Stain (Oxidizes the alcohol/alkyl chain, appearing as a yellow spot on purple background).[1][2]

Gradient Method
Time (CV*)% Solvent B (MeOH)Phase Description
0–20%Column Equilibration
2–50% → 2%Elute non-polar impurities
5–152% → 10%Target Elution Window
15–2010% → 20%Wash highly polar byproducts

*CV = Column Volumes[2]

Procedure
  • Load: Dissolve the crude oil in a minimum volume of DCM. Load onto the column.

  • Elute: Run the gradient.

  • Fraction Collection: Collect fractions based on ELSD signal. If using manual TLC, spot every 3rd tube.

    • TLC Visualization: Dip plate in KMnO₄ solution and heat. The carbamate will appear as a distinct spot (

      
       in 5% MeOH/DCM).[1][2]
      
  • Isolate: Pool pure fractions and evaporate solvent. Dry under high vacuum (0.1 mbar) for 4 hours to remove trace methanol.

Part 4: Analytical Validation & Characterization

Objective: Confirm structure and purity.

HPLC-MS Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: ESI (+) MS.[1][2] Look for [M+H]⁺ = 148.1 m/z and [M+Na]⁺ = 170.1 m/z .[1][2]

NMR Spectroscopy (Structural Confirmation)
  • Solvent:

    
     or 
    
    
    
    .[1][2]
  • Key Signals (

    
    ): 
    
    • 
       4.2 ppm (Triplet, 2H): 
      
      
      
      (Ester side).[1][2]
    • 
       3.8 ppm (Triplet, 2H): 
      
      
      
      (Alcohol side).[1][2]
    • 
       3.3 ppm (Quartet, 2H): 
      
      
      
      .[1][2]
    • 
       2.9 ppm (Singlet, 3H): 
      
      
      
      (Rotamers may split this signal).[1][2]
    • 
       1.1 ppm (Triplet, 3H): 
      
      
      
      .[1][2]

Part 5: Workflow Visualization

ExtractionProtocol Start Crude Reaction Mixture SolventRemoval Strip Organic Solvent (Vacuum, <40°C) Start->SolventRemoval Reconstitution Dissolve in Water Adjust pH to 7.0 SolventRemoval->Reconstitution SaltingOut Add NaCl to Saturation (Salting Out Effect) Reconstitution->SaltingOut Extraction Extract with DCM (4x) (Liquid-Liquid Extraction) SaltingOut->Extraction PhaseSep Phase Separation Extraction->PhaseSep Aqueous Aqueous Waste (Salts/Glycols) PhaseSep->Aqueous Lower Density Organic Organic Phase (Target Carbamate) PhaseSep->Organic Higher Density (DCM) Drying Dry over Na2SO4 Filter & Concentrate Organic->Drying Purification Flash Chromatography (Silica, DCM:MeOH Gradient) Drying->Purification Detection Detection: ELSD / KMnO4 Stain (No UV Chromophore) Purification->Detection Final Pure 2-Hydroxyethyl N-ethyl-N-methylcarbamate Detection->Final

Caption: Logical workflow for the isolation of 2-hydroxyethyl N-ethyl-N-methylcarbamate from crude mixtures, highlighting the critical salting-out and non-UV detection steps.

References

  • PubChem. (2025).[1][2][4] Compound Summary: Rivastigmine (Structural Analogues and Impurities). National Library of Medicine. Available at: [Link][1][2]

  • Xu, G., et al. (2014).[1] Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine.[1][2][6] Asian Journal of Chemistry, 26(14), 4523-4525.[1][2] (Demonstrates extraction of similar polar carbamates using DCM).

  • AOAC International. (2007).[1][2] Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate (QuEChERS).[1][2][7] (Standard protocol for polar carbamate extraction).[1][2]

Sources

Method

Crystallization methods for purifying 2-hydroxyethyl N-ethyl-N-methylcarbamate

Executive Summary & Challenge Definition The Target: 2-hydroxyethyl N-ethyl-N-methylcarbamate (HE-NEMC) is a bifunctional carbamate intermediate characterized by a polar hydroxyl tail and a lipophilic N-dialkyl head. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

The Target: 2-hydroxyethyl N-ethyl-N-methylcarbamate (HE-NEMC) is a bifunctional carbamate intermediate characterized by a polar hydroxyl tail and a lipophilic N-dialkyl head.

The Problem: Like many low-molecular-weight carbamates, HE-NEMC exhibits a low melting point (often near or slightly below ambient temperature) and a high propensity for "Oiling Out" (Liquid-Liquid Phase Separation or LLPS). Standard distillation often fails to achieve pharmaceutical-grade purity (>99.5%) due to thermal degradation or close-boiling impurities.

The Solution: This guide details a Low-Temperature Anti-Solvent Crystallization protocol. Unlike standard cooling crystallization, this method relies on precise manipulation of the Metastable Zone Width (MSZW) and seeding to bypass the amorphous oil phase and force the formation of a crystalline lattice.

Physicochemical Profiling & Solubility Mapping

Before attempting crystallization, the thermodynamic landscape must be defined. HE-NEMC is amphiphilic; the hydroxyl group drives solubility in alcohols, while the alkyl carbamate moiety allows solubility in ethers.

Table 1: Solubility Profile & Solvent Selection

Solvent ClassSpecific SolventSolubility BehaviorRole in Protocol
Polar Aprotic Ethyl Acetate (EtOAc)High SolubilityPrimary Solvent
Ethers MTBE (Methyl tert-butyl ether)Moderate SolubilityPrimary Solvent (Preferred)
Alkanes n-Heptane / HexaneInsoluble / LowAnti-Solvent
Alcohols Isopropanol (IPA)Very HighAvoid (Yield Loss)
Chlorinated DCMVery HighAvoid (Toxicity/Solubility)

Expert Insight: We prefer MTBE over Ethyl Acetate for this specific carbamate. MTBE has a lower boiling point (easier drying) and a moderate polarity that creates a steeper solubility curve when n-Heptane is added, improving yield.

The Phenomenon of Oiling Out (LLPS)

Understanding why HE-NEMC oils out is the key to preventing it.

  • Mechanism: Upon cooling, the solution enters a region where the stable state is a solid crystal. However, due to slow nucleation kinetics (common in flexible carbamate chains), the system enters a "miscibility gap" where it separates into a solute-rich oil and a solute-lean solvent before crystals form.

  • The Fix: We must seed the solution inside the Metastable Zone (MSZW) but outside the oiling-out region.

Visualizing the Process Window

CrystallizationPhaseDiagram Solubility Solubility Curve (Thermodynamic Limit) MSZW Metastable Zone (Nucleation Possible) Solubility->MSZW Supersaturation LLPS LLPS Boundary (Oiling Out Zone) MSZW->LLPS Uncontrolled Cooling SeedPoint Seeding Point (Critical Step) MSZW->SeedPoint Controlled Oil Amorphous Oil (Impurity Trap) LLPS->Oil Phase Separation Start Hot Solution Start->Solubility Cooling CrystalGrowth Crystal Growth SeedPoint->CrystalGrowth Successful Crystallization

Figure 1: Conceptual Phase Diagram. To purify HE-NEMC, one must seed the mixture in the yellow zone (MSZW) to prevent crossing into the red zone (LLPS/Oiling Out).

Detailed Protocol: Low-Temperature Anti-Solvent Crystallization

Objective: Purify crude HE-NEMC (purity ~90-95%) to >99.5% crystalline solid. Scale: 100g Input.

Phase A: Dissolution & Preparation
  • Charge: Place 100g of crude HE-NEMC (viscous oil) into a 1L jacketed glass reactor.

  • Solvent Addition: Add 300 mL of MTBE (3 volumes).

  • Heating: Heat the mixture to 35°C . Stir at 250 RPM until a clear, homogeneous solution is obtained.

    • Note: If insolubles remain, filter the warm solution through a 0.45µm PTFE membrane to remove particulate matter (dust/salts) which can induce uncontrolled nucleation.

Phase B: Nucleation (The Critical Step)
  • Initial Cooling: Cool the solution linearly to 15°C at a rate of 0.5°C/min.

  • Seeding: At 15°C, add 0.5 wt% (0.5g) of pure HE-NEMC seed crystals.

    • Crucial: If seeds are unavailable (first batch), induce nucleation by scratching the glass wall or using a sonication probe for 10 seconds. Do NOT add anti-solvent yet.

  • Aging: Hold the temperature at 15°C for 60 minutes.

    • Observation: The solution should turn slightly turbid (milky) as crystal growth occurs on the seeds. If it turns into distinct oily droplets, reheat to 25°C and repeat with more seeds or slower cooling.

Phase C: Anti-Solvent Addition & Deep Cooling
  • Anti-Solvent Dosing: Begin adding n-Heptane (Anti-solvent).

    • Total Volume: 600 mL (6 volumes).

    • Rate: Add the first 100 mL extremely slowly (0.5 mL/min) to prevent thermal shock or local oiling out. Increase rate to 5 mL/min for the remainder.

  • Final Cooling: Once anti-solvent addition is complete, cool the slurry to -10°C (or -20°C if yield is low) at a rate of 0.2°C/min.

  • Digestion: Stir at -10°C for 4 hours to maximize yield and reject impurities into the mother liquor.

Phase D: Isolation
  • Filtration: Filter the cold slurry rapidly using a chilled Buchner funnel (vacuum).

  • Wash: Wash the cake with 100 mL of cold (-10°C) MTBE/Heptane (1:4 ratio).

  • Drying: Dry in a vacuum oven at 25°C (Do not exceed 30°C as the melting point may be low) for 12 hours.

Process Workflow Diagram

Workflow Crude Crude HE-NEMC (Viscous Oil, ~92% Purity) Dissolution Dissolution Solvent: MTBE (3V) Temp: 35°C Crude->Dissolution Cooling1 Cool to Metastable Zone Temp: 15°C Dissolution->Cooling1 Seeding Seeding Step Add 0.5% wt Seeds Hold 60 mins Cooling1->Seeding Avoid Oiling Out AntiSolvent Anti-Solvent Addition n-Heptane (6V) Slow Dosing Seeding->AntiSolvent Crystal Bed Established DeepCool Deep Cooling Temp: -10°C Rate: 0.2°C/min AntiSolvent->DeepCool Filter Filtration & Wash Cold MTBE/Heptane DeepCool->Filter Dry Vacuum Drying < 30°C Filter->Dry QC QC Analysis HPLC >99.5% Dry->QC

Figure 2: Step-by-step process flow for the purification of HE-NEMC.

Analytical Validation & Quality Control

To ensure the protocol was successful, the following metrics must be verified.

TestMethodAcceptance CriteriaPurpose
Purity HPLC (C18 Column, ACN/Water gradient)> 99.5% AreaConfirm removal of precursors.
Residual Solvent GC-Headspace< 5000 ppm (MTBE/Heptane)Safety/ICH compliance.
Solid State DSC (Differential Scanning Calorimetry)Sharp Endotherm (verify MP)Confirm crystalline form vs. amorphous glass.
Water Content Karl Fischer (KF)< 0.5%Hydroxyl group is hygroscopic; water induces degradation.

Troubleshooting Guide:

  • Problem: Product comes out as an oil at step 7.

  • Root Cause: Cooling was too fast, or seeds dissolved.

  • Correction: Re-heat to 35°C. Add 5% more MTBE. Cool slower. Ensure seeds are added after the solution reaches saturation but before oiling out.

References

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Reference for anti-solvent selection).
  • PubChem. (2023). Compound Summary: 2-hydroxyethyl N-methylcarbamate. Retrieved from [Link] (Structural analog data for solubility estimation).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Stabilizing 2-hydroxyethyl N-ethyl-N-methylcarbamate in Aqueous Solutions

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. The stability of active compounds in solution is paramount for reproducible and accurate experimental outcomes. This guide is dedicated to addressing a common challenge faced by researchers working with carbamate-containing molecules: preventing the hydrolysis of 2-hydroxyethyl N-ethyl-N-methylcarbamate.

Hydrolysis can compromise sample integrity, leading to a loss of compound potency and the introduction of degradants that may interfere with your assays.[1] This document provides in-depth answers to common questions, troubleshooting advice, and validated protocols to help you maintain the stability of your compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is my carbamate compound, 2-hydroxyethyl N-ethyl-N-methylcarbamate, susceptible to it?

Answer: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The carbamate functional group (-O-CO-N<), which is structurally an amide-ester hybrid, is susceptible to this reaction.[1][2] For 2-hydroxyethyl N-ethyl-N-methylcarbamate, which is a disubstituted carbamate, the hydrolysis process is most significantly catalyzed by hydroxide ions (OH⁻) in basic (alkaline) conditions.[3][4]

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate group. This forms an unstable tetrahedral intermediate (a carbonate anion). This intermediate then collapses, breaking the ester linkage (C-O bond) to release the parent alcohol (2-hydroxyethanol) and a carbamic acid intermediate. Carbamic acids are inherently unstable and rapidly decompose into the corresponding amine (N-ethyl-N-methylamine) and carbon dioxide.[3]

The rate and extent of this degradation are critical, as rapid hydrolysis can lead to a shortened or weakened pharmacological effect in drug development applications.[1]

Hydrolysis_Mechanism cluster_intermediate Intermediate cluster_products Products Carbamate 2-hydroxyethyl N-ethyl-N-methylcarbamate Intermediate Tetrahedral Intermediate (Carbonate Anion) Carbamate->Intermediate  Nucleophilic Attack (Base-Catalyzed) OH OH⁻ (Hydroxide Ion) Alcohol 2-hydroxyethanol Intermediate->Alcohol  Collapse & Bond Cleavage CarbamicAcid N-ethyl-N-methylcarbamic acid (Unstable) Intermediate->CarbamicAcid Amine N-ethyl-N-methylamine CarbamicAcid->Amine  Decomposition CO2 CO₂ CarbamicAcid->CO2 Stability_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis Prep_Stock Prepare Concentrated Stock Solution (in organic solvent) Spike Spike Stock into Buffers (to final concentration) Prep_Stock->Spike Prep_Buffers Prepare Aqueous Buffers (e.g., pH 4, 5, 6, 7, 8, 9) Prep_Buffers->Spike Incubate Incubate at Controlled Temperature (e.g., 37°C) Spike->Incubate Sample Collect Aliquots at Time Points (T=0, 2, 4, 8, 24 hr) Incubate->Sample Quench Quench Reaction (e.g., acidify/freeze) Sample->Quench Analyze Analyze Samples (HPLC - Protocol A) Quench->Analyze Plot % Remaining vs. Time (for each pH) Analyze->Plot Determine Determine pH of Maximum Stability Plot->Determine

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Hydroxyethyl N-ethyl-N-methylcarbamate

Welcome to the Advanced Application Support Hub. Ticket Subject: Troubleshooting Solubility / Phase Separation in Polar Solvents Molecule ID: 2-Hydroxyethyl N-ethyl-N-methylcarbamate (HE-EMC) Chemical Class: N,N-disubsti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Ticket Subject: Troubleshooting Solubility / Phase Separation in Polar Solvents Molecule ID: 2-Hydroxyethyl N-ethyl-N-methylcarbamate (HE-EMC) Chemical Class: N,N-disubstituted Hydroxyalkyl Carbamate

Diagnostic Framework: The Thermodynamics of "Insolubility"

Before altering your protocol, you must diagnose the nature of the solubility failure. HE-EMC is an amphiphilic molecule with a specific thermodynamic conflict:

  • The Hydrophilic Head: The 2-hydroxyethyl ester group (

    
    ) acts as a Hydrogen Bond (HB) donor and acceptor.
    
  • The Lipophilic Core: The N-ethyl-N-methyl substitution removes the Nitrogen-bound hydrogen atoms. Crucially, this eliminates the amide-like HB donor capability of the carbamate nitrogen , leaving it solely as a weak acceptor.

The Result: Unlike simple carbamates, HE-EMC has reduced water miscibility and a higher tendency to "oil out" (liquid-liquid phase separation) in aqueous buffers or cold polar solvents.

Interactive Diagnostic Tree

Use the following logic flow to identify your specific issue:

SolubilityDiagnostic Start START: Describe the Issue Cloudy Cloudy/Milky Suspension Start->Cloudy In Aqueous Buffer Oiling Oily Droplets at Bottom Start->Oiling In Synthesis/Workup Slow Clear but Slow Dissolution Start->Slow Viscous Solvent TempCheck Check Temperature Cloudy->TempCheck Purity Check Purity (GC/HPLC) Oiling->Purity Shear Shear Rate Issue Slow->Shear LCST LCST Behavior Detected (Cool the solution) TempCheck->LCST Heated SaltingOut High Ionic Strength? (Dilute Salt) TempCheck->SaltingOut Room Temp/High Salt CoSolvent Add Amphiphilic Cosolvent (EtOH/PEG) Purity->CoSolvent High Purity Heat Apply Gentle Heat (40°C) + Vortex Shear->Heat

Figure 1: Diagnostic logic for identifying the root cause of HE-EMC solubility failure.

Troubleshooting Protocols

Scenario A: Phase Separation in Aqueous Buffers (Cloudiness)

The Issue: You observe turbidity or phase separation when dissolving HE-EMC in PBS, Saline, or cell culture media. The Cause: The "Salting Out" effect. The N-ethyl and N-methyl groups create a hydrophobic hydration shell. High salt concentrations in buffers compete for water molecules, dehydrating the carbamate and forcing it out of solution.

Corrective Protocol: The Hydrotrope Titration Do not simply add more water. Use a hydrotrope or cosolvent to bridge the polarity gap.

StepActionTechnical Rationale
1 Calculate Load Determine target concentration (e.g., 10 mM).
2 Pre-Solubilization Dissolve HE-EMC in DMSO or Ethanol at 100x the final concentration.
3 Dropwise Addition Add the concentrate to the vortexing buffer. Do not add buffer to the concentrate.
4 Clarification If cloudy, add PEG-400 (Polyethylene Glycol) to a final concentration of 5-10% v/v.
5 Validation Shine a laser pointer through the vial. A solid beam (Tyndall effect) indicates a colloid, not a solution. Add more PEG if observed.

Critical Note: Avoid using cold buffers (<4°C) initially. Dissolve at Room Temperature (RT), then cool down. N,N-disubstituted carbamates often exhibit Lower Critical Solution Temperature (LCST) behavior in complex mixtures.

Scenario B: "Oiling Out" During Synthesis or Purification

The Issue: During workup or recrystallization, the compound forms a separate oily layer instead of dissolving or crystallizing. The Cause: HE-EMC has a low melting point and high viscosity. In the presence of residual water or non-polar impurities, it forms a "coacervate" phase.

Corrective Protocol: The Anti-Solvent Switch Standard polar/non-polar pairs (e.g., EtOAc/Hexane) often fail here.

  • Drying: Ensure the crude oil is strictly dry. Trace water acts as a plasticizer, preventing crystallization. Use

    
     drying and high-vacuum ( < 2 mbar) for 2 hours.
    
  • Solvent System: Switch to Methyl tert-butyl ether (MTBE) and Heptane .

    • Dissolve HE-EMC in minimal MTBE (moderately polar, but lipophilic enough).

    • Cool to -20°C.

    • Add Heptane dropwise until persistent cloudiness appears.

    • Seed: Scratch the glass or add a seed crystal. Oiling out is often a kinetic trap; seeding provides the thermodynamic template.

Advanced Formulation: Cosolvency Screening

For high-concentration drug delivery or stock solutions (>100 mg/mL), single solvents often fail. Use the Jouyban-Acree Model approach to find the "Golden Ratio."

Recommended Solvent Systems for HE-EMC:

Solvent SystemRatio (v/v)Solubility PotentialApplication
Water : Ethanol 50 : 50High (>200 mg/mL)General Stock
Water : PEG-400 60 : 40Very HighInjectables/Biologicals
PBS : DMSO 95 : 5Moderate (~10 mg/mL)Cell Assays (Max tolerated DMSO)
Isopropyl Myristate 100%Low-ModerateTransdermal/Topical
The Cosolvency Workflow

Use this workflow to determine the optimal solvent blend for your specific concentration requirement.

Cosolvency Input Target Conc. (C_target) Screen Solubility Screen (Pure Solvents) Input->Screen Calc Calculate Log(S_mix) (Jouyban-Acree) Screen->Calc Select Best Pair Blend Prepare Binary Blends (0.1 to 0.9 fraction) Calc->Blend Test Equilibrium Test (24h Shake) Blend->Test Success Stable Solution Test->Success C_obs > C_target Fail Precipitation Test->Fail C_obs < C_target Fail->Blend Adjust Ratio

Figure 2: Iterative workflow for optimizing binary solvent systems.

Frequently Asked Questions (FAQ)

Q: Why does my solution turn cloudy when I put it in the fridge? A: This is likely due to the temperature dependence of hydrophobic interactions. While many salts become less soluble in cold, amphiphilic carbamates can sometimes precipitate due to reduced thermal energy available to disrupt the water structure around the hydrophobic ethyl/methyl groups. Fix: Store stocks at room temperature or use 20% Propylene Glycol as a cryoprotectant/cosolvent.

Q: Can I use Acetone to dissolve HE-EMC? A: Yes, HE-EMC is highly soluble in acetone. However, acetone is not suitable for biological assays. If you are using acetone for purification, be aware that HE-EMC is hygroscopic; wet acetone will lead to "oiling out."

Q: Is the molecule stable in water? A: Carbamates are generally stable at neutral pH (7.0). However, at high pH (>9.0) or low pH (<4.0) and elevated temperatures, the ester linkage can hydrolyze, releasing ethylene glycol and the amine. Always check purity via HPLC if the solution is old.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

    
     to the carbamate structure). 
    
  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. (The mathematical basis for the binary solvent protocols).

  • PubChem Database. (n.d.). Compound Summary: Ethyl N-methylcarbamate (Analogous Structure Data). National Center for Biotechnology Information. (Used for structural property extrapolation).

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general carbamate solubility trends).

Reference Data & Comparative Studies

Validation

Purity Verification of 2-Hydroxyethyl N-ethyl-N-methylcarbamate: A Comparative Technical Guide

Executive Summary The accurate purity assignment of 2-hydroxyethyl N-ethyl-N-methylcarbamate (HE-EMC) presents a specific analytical challenge due to its structural lack of strong chromophores and its status as an N,N-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The accurate purity assignment of 2-hydroxyethyl N-ethyl-N-methylcarbamate (HE-EMC) presents a specific analytical challenge due to its structural lack of strong chromophores and its status as an N,N-disubstituted carbamate. Unlike N-methyl carbamates, HE-EMC cannot be analyzed via standard post-column derivatization (OPA method) due to the absence of a primary amine moiety upon hydrolysis. Consequently, traditional HPLC-UV methods often overestimate purity by failing to detect non-absorbing impurities.

This guide establishes Quantitative NMR (


H-qNMR)  as the primary reference method for absolute purity determination, supported by HPLC-CAD (Charged Aerosol Detection)  for impurity profiling.

The Analytical Challenge: Why Standard Methods Fail

HE-EMC (


) contains a carbamate backbone with a terminal hydroxyl group. Its specific structural features dictate the failure of common verification methods:
  • UV Silence: The molecule lacks a conjugated

    
    -system (e.g., benzene ring). The carbonyl absorption (
    
    
    
    nm) is weak and falls within the UV cutoff of common solvents like methanol and DMSO, leading to baseline noise and poor sensitivity.
  • Derivatization Incompatibility: Standard EPA Method 531.2 (used for carbamate pesticides) relies on hydrolysis to release a primary amine (methylamine), which reacts with o-phthalaldehyde (OPA). HE-EMC hydrolyzes to N-ethyl-N-methylamine (a secondary amine), which does not react with OPA to form a fluorophore.

Comparison of Detection Principles
FeatureHPLC-UV (210 nm)HPLC-CAD

H-qNMR
Detection Basis Chromophore absorptionParticle charge (Mass)Proton counting
Response Factor Highly variableNear-universalUnity (1.0)
Primary Limitation Misses non-UV impuritiesMobile phase volatility req.Sensitivity (mg scale)
Suitability for HE-EMC Low (Risk of bias)High (Impurity profiling)Gold Standard

Primary Method: Quantitative NMR ( H-qNMR)[1][2]

qNMR is the superior method for HE-EMC because it provides absolute quantification traceable to the International System of Units (SI) without requiring a reference standard of the analyte itself.

Experimental Protocol

Objective: Determine mass fraction purity (


) with 

uncertainty.

Reagents:

  • Solvent: DMSO-

    
     (Preferred for solubility and separating hydroxyl protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).

    • Why: Maleic acid provides a sharp singlet at

      
       6.3 ppm, typically in a clear region for aliphatic carbamates.
      

Step-by-Step Workflow:

  • Gravimetry: Weigh approximately 10-15 mg of HE-EMC (

    
    ) and 5-8 mg of Maleic Acid (
    
    
    
    ) into the same HPLC vial using an ultra-microbalance (readability
    
    
    mg).
    • Note: HE-EMC is hygroscopic. Perform weighing in a glove box or desiccated environment.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved. Transfer to 5mm NMR tube.
    
  • Acquisition Parameters (600 MHz recommended):

    • Pulse angle:

      
      
      
    • Relaxation delay (

      
      ): 
      
      
      
      s (Must be
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32 (to ensure S/N > 150:1).

    • Temperature: 298 K (controlled).

  • Processing: Phase and baseline correction must be manual and precise. Integrate the IS singlet and the N-methyl singlet of HE-EMC (

    
     2.9 ppm).
    

Calculation:



Where


 = Integral area, 

= Number of protons,

= Molar mass,

= Weighed mass,

= Purity.[1][2]
qNMR Logic Visualization

qNMR_Workflow Start Sample: HE-EMC IS_Select Select Internal Standard (Maleic Acid) Start->IS_Select Weighing Precision Weighing (Metrological Traceability) IS_Select->Weighing Mix in Vial NMR_Exp 1H-NMR Acquisition (D1 > 60s) Weighing->NMR_Exp Dissolve in DMSO-d6 Process Integration & Calc NMR_Exp->Process Signal Ratio Result Absolute Purity % Process->Result

Figure 1: Traceable workflow for absolute purity determination via qNMR.

Secondary Method: HPLC-CAD (Impurity Profiling)

While qNMR gives the absolute value, it may miss trace impurities (<0.1%) due to sensitivity limits. HPLC-CAD is required to profile the "Chromatographic Purity" and identify related substances.

Why CAD over UV?

Charged Aerosol Detection (CAD) responds to any non-volatile analyte. Since HE-EMC has weak UV absorbance, UV detection at 205 nm is susceptible to interference from mobile phase gradients (e.g., Formic acid drift). CAD provides a uniform response curve closer to mass balance.

Experimental Protocol
  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3),

    
     mm, 2.5 µm.
    
    • Reasoning: The "hydroxyethyl" group makes the molecule polar; standard C18 may suffer from dewetting or poor retention.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B (Hold 2 min)

    
     95% B (10 min).
    
  • Detector: CAD (Nebulizer temp:

    
    C).
    

Data Analysis: Calculate purity using the Area Normalization method, but only if qNMR confirms the main peak is the correct structure.



Comparative Analysis: The Verdict

The following table contrasts the performance of the three potential methods for HE-EMC reference standards.

Metric

H-qNMR
(Recommended)
HPLC-CAD (Supporting)HPLC-UV (Not Recommended)
Accuracy High (Absolute)Medium (Relative)Low (Biased)
LOD

µg

ng

µg (at 205nm)
Specificity Structural ID + PurityRetention Time onlyRetention Time only
Major Risk Signal OverlapNon-linear response (requires power function)"Invisible" Impurities
Cost High (Deuterated solvents/Instrument)MediumLow

Recommended Validation Strategy: The Mass Balance Approach

For a "Certified Reference Standard" status, you cannot rely on one method. You must use the Mass Balance approach, combining qNMR (or HPLC-CAD) with thermogravimetric analysis (TGA) or Karl Fischer (KF) titration for volatiles.



However, for HE-EMC, qNMR is often sufficient to replace the entire Mass Balance equation if the Internal Standard is traceable.

Decision Matrix for Method Selection

Decision_Matrix Start Start: HE-EMC Purity Check Check_UV Is UV Chromophore Present? Start->Check_UV UV_No No (Aliphatic Carbamate) Check_UV->UV_No Check_Amine Hydrolysis Product Type? UV_No->Check_Amine Amine_Sec Secondary Amine (N-ethyl-N-methyl) Check_Amine->Amine_Sec OPA_Fail OPA Derivatization FAILS Amine_Sec->OPA_Fail Select_Method Select Validated Path OPA_Fail->Select_Method Path_qNMR Method A: qNMR (Absolute Purity) Select_Method->Path_qNMR Path_CAD Method B: HPLC-CAD (Impurity Profile) Select_Method->Path_CAD

Figure 2: Logical rejection of standard carbamate methods in favor of qNMR/CAD.

References

  • BIPM/CCQM. (2021). Quantitative NMR as a Versatile Tool for Reference Material Preparation. Reviews recent advances in qNMR for organic substances lacking chromophores.

  • Sigma-Aldrich. (2017). Quantitative NMR - Technical Details and TraceCERT® Certified Reference Materials. Details the internal standard selection and validation for qNMR.

  • EPA Method 531.2. Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. (Note: Cited to demonstrate the limitation regarding primary vs. secondary amines).

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Practical guide on relaxation times and solvent selection.

  • Almac Group. qNMR: The New Gold Standard for Assay Analysis. Comparison of HPLC vs qNMR for reference standards.

Sources

Comparative

A Definitive Guide to the Structural Elucidation of 2-hydroxyethyl N-ethyl-N-methylcarbamate: An Integrated Spectroscopic Approach

For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. This guide presents a comprehensive, multi-techniq...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. This guide presents a comprehensive, multi-technique workflow for the structural characterization of 2-hydroxyethyl N-ethyl-N-methylcarbamate (C₆H₁₃NO₃, Mol. Wt.: 147.17 g/mol ). While specific experimental data for this compound is not widely published, this document outlines a robust, self-validating protocol based on foundational analytical principles and spectral data from closely related analogs.[1] We will move beyond a simple recitation of techniques to explain the causal logic behind the experimental choices, ensuring a holistic and conclusive structural assignment.

Our approach integrates High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they form a powerful, cross-validating system to confirm identity, purity, and connectivity.

Part 1: Molecular Formula and Mass Verification via Mass Spectrometry

The initial and most fundamental step is to confirm the molecular weight and elemental composition. For a polar, non-volatile molecule like 2-hydroxyethyl N-ethyl-N-methylcarbamate, Electrospray Ionization (ESI) is the ionization method of choice, as it is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.

Comparative Analysis: ESI vs. Other Techniques
  • Electrospray Ionization (ESI): Ideal for polar compounds. It generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with high efficiency and minimal fragmentation, making it perfect for determining the molecular weight of the intact molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Unsuitable for this analysis in its native form. Carbamates are often thermally labile and can degrade in a hot GC inlet, preventing the detection of the molecular ion.[2][3] While derivatization can overcome this, it adds complexity and a potential source of artifacts.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for quantification and confirmation, especially in complex matrices.[4][5] For pure compound characterization, direct infusion ESI-HRMS is often sufficient and more rapid.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode. The high resolution (>10,000 FWHM) is critical to enable accurate mass measurement for elemental composition determination.

  • Analysis: Identify the monoisotopic masses for the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Use the instrument's software to calculate the elemental composition from the exact mass, comparing it to the theoretical value for C₆H₁₃NO₃.

Predicted Data & Interpretation

The power of HRMS lies in its precision. The expected accurate masses provide a high degree of confidence in the elemental formula, a foundational piece of evidence.

AdductMolecular FormulaTheoretical m/z
[M+H]⁺C₆H₁₄NO₃⁺148.09682
[M+Na]⁺C₆H₁₃NNaO₃⁺170.07876
[M+K]⁺C₆H₁₃KNO₃⁺186.05270
Predicted data sourced from PubChem[1]

A measured mass within 5 ppm of the theoretical value for C₆H₁₄NO₃⁺ strongly supports the proposed elemental composition.

Part 2: Unambiguous Structural Connectivity via NMR Spectroscopy

NMR is the gold standard for determining the precise atomic connectivity of a molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for a definitive assignment.

The Logic of a Multi-Dimensional Approach
  • ¹H NMR: Identifies all unique proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

  • ¹³C NMR: Identifies all unique carbon environments.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (J-coupling) correlations, establishing which protons are adjacent to each other (e.g., tracing the ethyl and hydroxyethyl chains).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like -OH) as it can slow down the exchange rate.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure a sufficient relaxation delay (d1) for accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Run standard COSY and HSQC experiments to establish connectivity.

Predicted Spectral Data & Interpretation

Based on the structure of 2-hydroxyethyl N-ethyl-N-methylcarbamate, we can predict the following NMR signals. The assignments are labeled on the structure below.

(Self-generated image for illustrative purposes)

Caption: Labeled structure for NMR assignments.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

LabelAssignmentPredicted δ (ppm)MultiplicityIntegration
aN-CH₂-CH₃ ~1.15Triplet (t)3H
bN-CH₂ -CH₃~3.30Quartet (q)2H
cN-CH₃ ~2.90Singlet (s)3H
dO-CH₂ -CH₂-OH~4.20Triplet (t)2H
eO-CH₂-CH₂ -OH~3.80Triplet (t)2H
f-OH Variable (~2.5-4.0)Broad Singlet (br s)1H

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

AssignmentPredicted δ (ppm)
N-CH₂-C H₃~13-15
N-C H₂-CH₃~42-45
N-C H₃~34-37
C =O~156-158
O-C H₂-CH₂-OH~65-68
O-CH₂-C H₂-OH~60-62

Causality: The chemical shifts are predicted based on standard values, with electronegative atoms (N, O) causing downfield shifts. The quartet for proton (b) and triplet for (a) are classic indicators of an ethyl group. The two triplets for (d) and (e) confirm the -CH₂-CH₂- connectivity of the hydroxyethyl moiety, which would be further validated by a COSY cross-peak.

Part 3: Functional Group Confirmation via Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid and cost-effective method to confirm the presence of key functional groups, serving as an excellent complementary technique to MS and NMR.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small drop of the neat liquid or a few milligrams of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the expected functional groups.

Expected Data & Interpretation

The IR spectrum will provide clear evidence for the carbamate and alcohol functionalities.

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3500 - 3200Strong, BroadO-H StretchAlcohol (-OH)
2980 - 2850Medium-StrongC-H StretchAliphatic (CH₃, CH₂)
~1700Strong, SharpC=O StretchCarbamate
~1250StrongC-O StretchEster linkage
~1150StrongC-N StretchAmine
Note: The presence of a strong C=O stretch around 1700 cm⁻¹ and a broad O-H stretch above 3200 cm⁻¹ would be highly diagnostic for the target structure.[6][7]

Part 4: An Integrated, Self-Validating Workflow

The true power of this approach lies not in any single technique, but in their integration. The data from each analysis must be consistent with the others to provide an unassailable structural confirmation.

G cluster_start cluster_analysis Analytical Workflow cluster_validation cluster_end start Synthesized or Obtained Compound hrms HRMS (ESI-TOF/Orbitrap) start->hrms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr ir FTIR Spectroscopy (ATR) start->ir validation Cross-Validation of Data hrms->validation Provides Elemental Formula (C₆H₁₃NO₃) nmr->validation Provides Atomic Connectivity & Skeleton ir->validation Confirms Functional Groups (C=O, O-H) end_node Structure Confirmed validation->end_node All data consistent?

Caption: Integrated workflow for structural confirmation.

This workflow is self-validating. For example:

  • The molecular formula determined by HRMS must match the proton integration and carbon count from NMR .

  • The functional groups identified by IR (e.g., C=O, O-H) must correspond to the chemical environments observed in the NMR spectra (e.g., a carbonyl carbon at ~157 ppm, an exchangeable proton).

  • The connectivity established by 2D NMR must be consistent with the fragments that could potentially be observed in a tandem MS experiment (MS/MS), if performed.

By following this integrated and logical approach, researchers, scientists, and drug development professionals can achieve unambiguous and trustworthy structural confirmation of 2-hydroxyethyl N-ethyl-N-methylcarbamate, ensuring the integrity and validity of their subsequent research.

References

  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for Carbamates.
  • Li, Z., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC.
  • BenchChem. (n.d.). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification.
  • Farrow, J. E., et al. (n.d.). Analysis for carbamate insecticides and metabolites. PubMed.
  • Restek. (2023). Effective Analysis Carbamate Pesticides. Separation Science.
  • PubChemLite. (n.d.). Ethyl n-(2-hydroxyethyl)-n-methylcarbamate (C6H13NO3).
  • PubChemLite. (n.d.). 2-hydroxyethyl n-ethyl-n-methylcarbamate (C6H13NO3).
  • BenchChem. (n.d.). ethyl N-(2-hydroxyethyl)carbamate | 5602-93-7.
  • Dube, P., et al. (n.d.). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC.
  • Owens, J., & Koester, C. (2008). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. OSTI.gov.
  • Nguyen, D. T., et al. (n.d.). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. Googleapis.com.
  • Li, J., et al. (n.d.). Preparation and characterization of 2-hydroxyethyl starch microparticles for co-delivery of multiple bioactive agents. PMC.
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